2-Methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline hydrochloride 2-Methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1458615-91-2
VCID: VC4583797
InChI: InChI=1S/C10H11F4NO.ClH/c1-6-4-7(2-3-8(6)15)16-5-10(13,14)9(11)12;/h2-4,9H,5,15H2,1H3;1H
SMILES: CC1=C(C=CC(=C1)OCC(C(F)F)(F)F)N.Cl
Molecular Formula: C10H12ClF4NO
Molecular Weight: 273.66

2-Methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline hydrochloride

CAS No.: 1458615-91-2

Cat. No.: VC4583797

Molecular Formula: C10H12ClF4NO

Molecular Weight: 273.66

* For research use only. Not for human or veterinary use.

2-Methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline hydrochloride - 1458615-91-2

Specification

CAS No. 1458615-91-2
Molecular Formula C10H12ClF4NO
Molecular Weight 273.66
IUPAC Name 2-methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline;hydrochloride
Standard InChI InChI=1S/C10H11F4NO.ClH/c1-6-4-7(2-3-8(6)15)16-5-10(13,14)9(11)12;/h2-4,9H,5,15H2,1H3;1H
Standard InChI Key MDXYZIJOWDAZCG-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)OCC(C(F)F)(F)F)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of an aniline backbone (benzene ring with an amino group) substituted at the 2-position with a methyl group and at the 4-position with a 2,2,3,3-tetrafluoropropoxy moiety. The hydrochloride salt form enhances its stability and solubility in polar solvents. The molecular formula is C₁₀H₁₂ClF₄NO, with a molecular weight of 273.66 g/mol .

Key Structural Features:

  • Aromatic Core: The benzene ring provides a planar, conjugated system amenable to electrophilic substitution.

  • Methyl Group (2-position): Introduces steric hindrance and modulates electronic effects on the amino group.

  • Tetrafluoropropoxy Chain (4-position): The fluorinated alkoxy group confers hydrophobicity, electron-withdrawing character, and resistance to metabolic degradation.

  • Hydrochloride Salt: Improves crystallinity and aqueous solubility compared to the free base .

PropertyValue/DescriptionSource
Molecular FormulaC₁₀H₁₂ClF₄NO
Molecular Weight273.66 g/mol
CAS Registry Number1458615-91-2
SolubilitySoluble in polar aprotic solvents
StabilityHygroscopic; store under inert gas

Synthesis and Reaction Conditions

Synthetic Pathways

The synthesis of 2-methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline hydrochloride typically involves a multi-step sequence:

  • Nitration and Reduction: Introduction of the amino group via nitration of a methyl-substituted phenol derivative followed by catalytic hydrogenation.

  • Alkylation with Tetrafluoropropanol: Etherification using 2,2,3,3-tetrafluoro-1-propanol under Mitsunobu conditions or nucleophilic substitution with a halogenated precursor .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Critical Reaction Parameters:

  • Solvents: Toluene, heptane, or dichloromethane for alkylation steps.

  • Temperatures: 0–100°C, depending on the reactivity of intermediates.

  • Catalysts: Palladium on carbon for hydrogenation; triphenylphosphine for Mitsunobu reactions .

Challenges in Synthesis

  • Fluorinated Intermediate Handling: Tetrafluoropropanol’s high reactivity and toxicity necessitate controlled reaction environments.

  • Regioselectivity: Ensuring substitution at the 4-position of the aniline ring requires directing group strategies or protective group chemistry .

Applications in Medicinal Chemistry

Role as a Building Block

The compound’s fluorine-rich structure makes it a valuable intermediate in drug discovery:

  • Anticancer Agents: Fluorinated aromatics are incorporated into kinase inhibitors (e.g., EGFR, VEGFR) to enhance target binding and pharmacokinetics .

  • Antimicrobials: The tetrafluoropropoxy group may improve membrane permeability in Gram-negative bacteria .

Structure-Activity Relationships (SAR)

  • Lipophilicity Enhancement: The logP value (estimated ~2.5) suggests moderate lipid solubility, favorable for blood-brain barrier penetration.

  • Metabolic Stability: Fluorine atoms reduce oxidative metabolism by cytochrome P450 enzymes, potentially extending half-life .

Applications in Materials Science

Fluorinated Polymers and Coatings

  • Thermal Stability: Decomposition temperatures above 250°C make it suitable for high-performance polymers.

  • Surface Modification: The tetrafluoropropoxy group reduces surface energy, enhancing water/oil repellency in coatings .

Electronic Materials

  • Dielectric Properties: Fluorine’s electronegativity contributes to low dielectric constants, useful in insulating layers for microelectronics .

Biological Activity and Toxicology

In Vitro Studies

Limited data exist, but analogous fluorinated anilines exhibit:

  • Cytotoxicity: IC₅₀ values in the micromolar range against cancer cell lines .

  • Enzyme Inhibition: Moderate inhibition of monoamine oxidases (MAOs) due to structural similarity to benzylamine substrates .

Toxicity Concerns

  • Hepatotoxicity: Fluorinated compounds may accumulate in the liver, necessitating further metabolite studies .

  • Environmental Persistence: The C-F bond’s strength raises concerns about bioaccumulation .

Availability and Related Compounds

Structural Analogues

  • 4-(2,2,3,3-Tetrafluoropropoxy)aniline Hydrochloride (CAS: 109230-81-1): Lacks the 2-methyl group, offering reduced steric hindrance .

  • 2-Methyl-4-phenyldiazenylaniline (CAS: 1142-13-8): Azo derivative with applications in dye chemistry .

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